molecular formula C7H10ClNO B2481302 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole CAS No. 2413870-50-3

3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole

Cat. No.: B2481302
CAS No.: 2413870-50-3
M. Wt: 159.61
InChI Key: VFTORKLEZSPCNN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Extended Oxazoles II

2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are highlighted for their reactivity as scaffolds useful for synthetic elaboration at the 2-position. The chloromethyl compounds are particularly used for preparing a variety of substituted oxazoles, demonstrating their versatility in chemical synthesis and potential applications in developing pharmacologically active molecules (Patil & Luzzio, 2016).

Chemical Properties of 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan

This compound was extensively studied for its chemical properties, including acylation of the amino group and reactions of the chloromethyl group with various nucleophilic agents. Such chemical scrutinies underline the compound’s multifunctional nature, making it a vital synthon for crafting diverse 1,2,5-oxadiazole derivatives (Stepanov et al., 2019).

Mechanistic Investigation in Additions to Nitrones

The study of the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones reveals intricate reaction pathways and the formation of various structurally complex products. This insight into the reaction mechanisms highlights the compound’s potential in synthetic chemistry, especially in stereoselective additions (Capriati et al., 2002).

Synthesis and Functionalization of Derivatives

Synthesis of Isoxazole-Containing Benzaldehydes

The synthesis of functionally substituted isoxazole-containing benzaldehydes through the reaction of 5-chloromethyl-3-methyl-1,2-oxazole with benzaldehydes underlines the compound’s utility in creating functionally diverse and potentially pharmacologically active derivatives (Dikusar et al., 2013).

Synthesis and Evaluation of 1,3-Oxazole Clubbed Pyridyl-Pyrazolines

The synthesis and subsequent evaluation of novel 1,3-oxazole derivatives for anticancer and antimicrobial activities signify the compound's role in medicinal chemistry. The structured and functional group variation offered by these derivatives marks their significance in drug discovery and pharmaceutical sciences (Katariya et al., 2021).

Properties

IUPAC Name

3-(chloromethyl)-4-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)6-4-10-9-7(6)3-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTORKLEZSPCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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